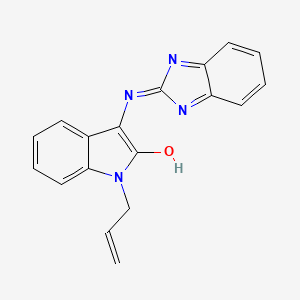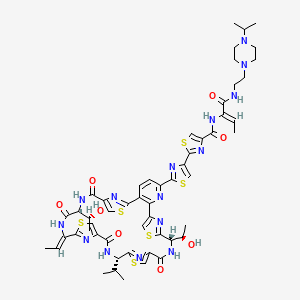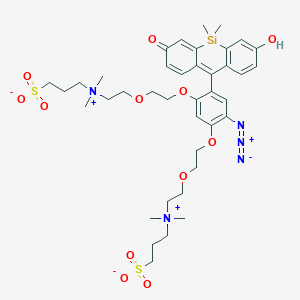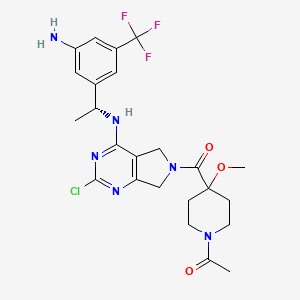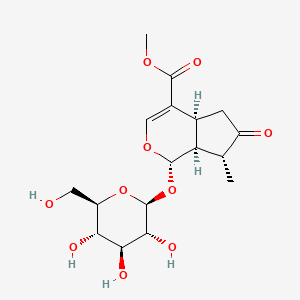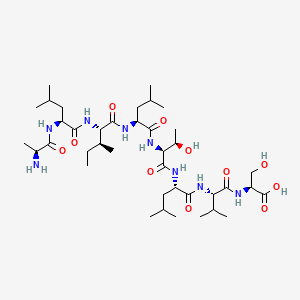
Guanosine triphosphate-13C10 (dilithium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanosine triphosphate-13C10 (dilithium) is a stable isotope-labeled compound of guanosine triphosphate. Guanosine triphosphate is a naturally occurring nucleotide that plays a crucial role in various biological processes, including protein synthesis and signal transduction. The 13C10 labeling involves the incorporation of carbon-13 isotopes, which makes it particularly useful in nuclear magnetic resonance (NMR) studies and other analytical techniques .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of guanosine triphosphate-13C10 (dilithium) typically involves the incorporation of 13C-labeled carbon atoms into the guanosine triphosphate molecule. This can be achieved through chemical synthesis using 13C-labeled precursors. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the incorporation of the isotopes .
Industrial Production Methods
Industrial production of guanosine triphosphate-13C10 (dilithium) involves large-scale synthesis using automated systems to ensure high yield and purity. The process includes multiple purification steps to remove any impurities and achieve the desired isotopic enrichment .
Analyse Des Réactions Chimiques
Types of Reactions
Guanosine triphosphate-13C10 (dilithium) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of guanosine diphosphate, while reduction may yield guanosine monophosphate .
Applications De Recherche Scientifique
Guanosine triphosphate-13C10 (dilithium) has a wide range of scientific research applications, including:
Chemistry: Used in NMR studies to investigate molecular structures and dynamics.
Biology: Utilized in studies of protein synthesis and signal transduction pathways.
Medicine: Employed in the development of antiviral drugs and as a tracer in pharmacokinetic studies.
Industry: Applied in the production of stable isotope-labeled compounds for various analytical techniques .
Mécanisme D'action
The mechanism of action of guanosine triphosphate-13C10 (dilithium) involves its role as a nucleotide in various biological processes. It acts as a substrate for enzymes involved in protein synthesis and signal transduction. The incorporation of 13C isotopes allows for detailed studies of these processes using NMR and other analytical techniques .
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanosine triphosphate-13C10 (disodium): Similar in structure but uses sodium instead of lithium.
Adenosine triphosphate-13C10: Another stable isotope-labeled nucleotide used in similar applications.
Uridine triphosphate-13C10: Used in studies of RNA synthesis and metabolism.
Uniqueness
Guanosine triphosphate-13C10 (dilithium) is unique due to its specific isotopic labeling and the use of lithium, which may offer different chemical properties and reactivity compared to other similar compounds .
Propriétés
Formule moléculaire |
C10H14Li2N5O14P3 |
|---|---|
Poids moléculaire |
545.0 g/mol |
Nom IUPAC |
dilithium;[[[(2R,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O14P3.2Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5+,6?,9-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1;; |
Clé InChI |
SPQUPDOUIWTDAU-IECUJWPGSA-L |
SMILES isomérique |
[Li+].[Li+].[13CH]1=N[13C]2=[13C](N1[13C@H]3[13CH]([13C@H]([13C@H](O3)[13CH2]OP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N=[13C](N[13C]2=O)N |
SMILES canonique |
[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


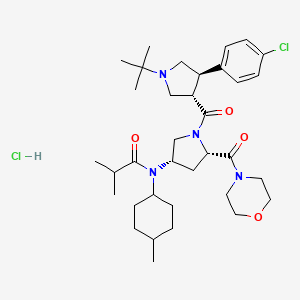
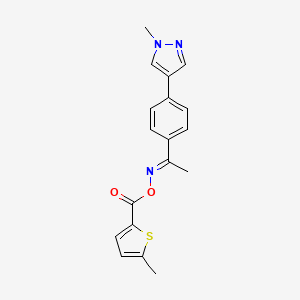


![1-[(3S,8S,9S,10R,13S,14S,17S)-3-[(4-methoxyphenyl)methoxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12377521.png)
![N-[3-(3-pentoxyanilino)phenyl]prop-2-enamide](/img/structure/B12377528.png)
![(1S,2R,3R,6R,7R,10S)-2-ethyl-6-methyl-10-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-4-oxa-11-azatricyclo[9.4.1.03,7]hexadecane-5,8,16-trione](/img/structure/B12377529.png)
![4-methoxy-N-[(2S)-4-methyl-1-[[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-en-2-yl]amino]-1-oxopentan-2-yl]-1H-indole-2-carboxamide](/img/structure/B12377536.png)
